2-Fluoro-4-methylpyridine

Catalog No.
S715281
CAS No.
461-87-0
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methylpyridine

CAS Number

461-87-0

Product Name

2-Fluoro-4-methylpyridine

IUPAC Name

2-fluoro-4-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

ZBFAXMKJADVOGH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)F

Synonyms

2-Fluoro-4-methylpyridine

Canonical SMILES

CC1=CC(=NC=C1)F

The exact mass of the compound 2-Fluoro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-methylpyridine (CAS: 461-87-0) is a highly versatile, bifunctional halogenated picoline utilized extensively as a premium building block in pharmaceutical and agrochemical manufacturing . Characterized by its electron-deficient pyridine ring, the compound features two orthogonal reactive sites: a highly electrophilic 2-fluoro position primed for metal-free Nucleophilic Aromatic Substitution (SNAr), and a weakly acidic 4-methyl group suitable for lateral lithiation or radical halogenation [1]. In industrial procurement, this compound is prioritized over standard chlorinated or unsubstituted picolines due to its ability to streamline multi-step active pharmaceutical ingredient (API) syntheses. It frequently eliminates the need for expensive transition-metal catalysts while ensuring high regioselectivity during side-chain functionalization, making it a critical raw material for cost-effective, scalable chemical production.

Attempting to substitute 2-fluoro-4-methylpyridine with cheaper analogs like 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine frequently leads to process bottlenecks and increased total manufacturing costs [1]. While chloro- and bromo-pyridines are standard electrophiles, their lower reactivity in SNAr often forces process chemists to employ high-temperature conditions or rely on palladium-catalyzed Buchwald-Hartwig aminations. This introduces toxic heavy metals that must be rigorously purged from final pharmaceutical products, increasing downstream purification costs [2]. Furthermore, the strong electronegativity of the fluorine atom uniquely deactivates the pyridine core against unwanted electrophilic aromatic substitution, ensuring that downstream modifications—such as the radical chlorination of the 4-methyl group—proceed with near-perfect regiocontrol. Substituting the fluoro group compromises this electronic balance, resulting in lower overall yields, higher impurity profiles, and the need for costly chromatographic purifications.

8-Fold Yield Enhancement and Palladium Elimination in Kinase Inhibitor Synthesis

In the optimized synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors, the selection of the starting halogenated picoline dictates the entire process economics. Utilizing 2-fluoro-4-methylpyridine allows for a highly efficient, palladium-free synthetic route. When compared head-to-head against the legacy route utilizing 2-bromo-4-methylpyridine, transitioning to the fluoro-analog increased the overall isolated yield from a marginal 3.6% to a commercially viable 29.4% [1].

Evidence DimensionOverall synthetic yield and catalyst requirement
Target Compound Data29.4% overall yield (Palladium-free route)
Comparator Or Baseline2-Bromo-4-methylpyridine (3.6% overall yield, requires Pd catalyst)
Quantified Difference8.1x increase in overall yield and complete elimination of transition metal catalysts
ConditionsMulti-step synthesis of 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole

Eliminating palladium while octupling the yield drastically reduces the cost of goods sold (COGS) and simplifies heavy metal purging in late-stage pharmaceutical manufacturing.

Superior Leaving Group Kinetics for Metal-Free Nucleophilic Aromatic Substitution (SNAr)

The highly electronegative fluorine atom at the 2-position renders the pyridine ring exceptionally susceptible to nucleophilic attack compared to its chlorinated counterpart. In standard amination or hydrazination protocols, 2-fluoro-4-methylpyridine undergoes clean displacement by nitrogen nucleophiles (e.g., hydrazine hydrate) under standard heating, without the need for transition metal catalysis [1]. In contrast, 2-chloro-4-methylpyridine typically requires significantly harsher conditions, prolonged reaction times, or the addition of expensive palladium or copper catalysts to achieve comparable conversion rates.

Evidence DimensionReactivity towards nitrogen nucleophiles (SNAr)
Target Compound DataFacile metal-free displacement at the 2-position
Comparator Or Baseline2-Chloro-4-methylpyridine (Sluggish SNAr requiring forcing conditions or metal catalysis)
Quantified DifferenceEnables mild, metal-free C-N bond formation with high conversion
ConditionsDisplacement of the 2-halogen with hydrazine or primary amines

Procuring the fluoro-analog allows process chemists to bypass patented or expensive cross-coupling methodologies, reducing both reagent costs and cycle times.

Orthogonal Functionalization and Core Stability for Alkylating Agent Production

2-Fluoro-4-methylpyridine is highly valued for its ability to undergo selective lateral functionalization while the pyridine core remains intact. During the synthesis of complex APIs, such as the acetylcholine release enhancer DMP 543, the 4-methyl group of 2-fluoro-4-methylpyridine is efficiently chlorinated and subsequently converted to a methanesulfonate [1]. The strong electron-withdrawing effect of the 2-fluoro substituent protects the heteroaromatic ring from unwanted electrophilic degradation during these harsh side-chain activations, a stability profile that is notably inferior in unsubstituted 4-methylpyridine.

Evidence DimensionRegioselectivity during side-chain activation
Target Compound DataHigh-yielding side-chain chlorination/mesylation without core degradation
Comparator Or Baseline4-Methylpyridine (Higher susceptibility to unselective ring reactions)
Quantified DifferenceEnsures strict regiocontrol at the 4-methyl position
ConditionsRadical chlorination followed by hydrolysis and methanesulfonylation

This orthogonal reactivity allows buyers to confidently use the compound as a stable precursor for generating highly reactive, structurally pure alkylating agents without yield-destroying side reactions.

Scalable Manufacturing of Kinase Inhibitors

Due to its ability to octuple overall yields and eliminate the need for palladium catalysts compared to bromo-analogs, 2-fluoro-4-methylpyridine is the premier choice for synthesizing pyridinylimidazole-type p38α MAP kinase inhibitors [1]. It is highly recommended for late-stage pharmaceutical scale-up where heavy metal purging presents a significant regulatory and financial burden.

Metal-Free Synthesis of Aminopyridine Intermediates

For industrial workflows requiring the generation of 2-amino or 2-hydrazinyl picolines, this compound serves as an ideal SNAr substrate [2]. Its superior leaving group kinetics allow manufacturers to substitute expensive cross-coupling protocols with simple, heat-mediated nucleophilic displacements, drastically lowering the cost of goods sold (COGS) for aminopyridine derivatives.

Production of Bifunctional Alkylating Agents

Because the 2-fluoro group effectively deactivates the pyridine ring against electrophilic attack, this compound is perfectly suited for harsh side-chain functionalizations [3]. It is the optimal starting material for generating structurally pure 4-(chloromethyl) or 4-(mesyloxymethyl) 2-fluoropyridines, which are critical electrophiles for assembling complex neuroactive APIs and advanced agrochemicals.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (16.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluoro-4-methylpyridine

Dates

Last modified: 08-15-2023

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